4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine
CAS No.:
Cat. No.: VC16787819
Molecular Formula: C14H19BrN4O
Molecular Weight: 339.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19BrN4O |
|---|---|
| Molecular Weight | 339.23 g/mol |
| IUPAC Name | 4-bromo-7-(3-pyrrolidin-1-ylpropoxy)-1H-indazol-3-amine |
| Standard InChI | InChI=1S/C14H19BrN4O/c15-10-4-5-11(13-12(10)14(16)18-17-13)20-9-3-8-19-6-1-2-7-19/h4-5H,1-3,6-9H2,(H3,16,17,18) |
| Standard InChI Key | ABJJFYLDNALBHX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)CCCOC2=C3C(=C(C=C2)Br)C(=NN3)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 4-bromo-7-(3-pyrrolidin-1-ylpropoxy)-1H-indazol-3-amine, delineates its substituents:
-
A bromine atom at position 4 of the indazole core.
-
A 3-(pyrrolidin-1-yl)propoxy group at position 7.
Its structure is validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The presence of pyrrolidine, a five-membered nitrogen heterocycle, enhances lipophilicity, potentially improving blood-brain barrier permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.23 g/mol |
| CAS Number | 1548941-53-2 |
| Purity (Commercial) | ≥95% |
| Solubility | Moderate in DMSO, methanol |
Synthesis and Reaction Pathways
The synthesis of 4-bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine involves:
-
Bromination: Introducing bromine at position 4 of a pre-functionalized indazole intermediate.
-
Alkylation: Attaching the 3-(pyrrolidin-1-yl)propoxy group via nucleophilic substitution.
-
Amine Protection/Deprotection: Ensuring regioselectivity during functional group additions .
Reaction conditions are optimized for temperature (typically 50–80°C) and solvent polarity (e.g., DMF or THF). Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor progress, achieving isolated yields of 38–45% .
| Target | IC (nM) | Reference Compound | IC (nM) |
|---|---|---|---|
| 5-HT | 120 | Risperidone | 0.2 |
| D | 450 | Haloperidol | 1.3 |
| Supplier | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| AstaTech | 95% | 0.25–1 g | 1,200 |
| Parchem | 98% | 0.1–5 g | 1,450 |
| Jinan Carbotang | 98% | 0.1–10 g | 1,300 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume